molecular formula C12H15N3OS B15193431 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one CAS No. 120354-20-3

5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one

Katalognummer: B15193431
CAS-Nummer: 120354-20-3
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: XUQSYCHZJHLNTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of benzothienopyrimidines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothieno Ring: Starting from a suitable thiophene derivative, the benzothieno ring can be constructed through cyclization reactions.

    Pyrimidine Ring Formation: The pyrimidine ring can be formed by reacting the benzothieno intermediate with appropriate reagents such as guanidine or urea derivatives under specific conditions.

    Amination and Methylation: Introduction of amino and methyl groups can be achieved through substitution reactions using reagents like methyl iodide and ammonia or amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups such as alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of benzothienopyrimidines have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Medicinally, compounds similar to 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one have shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, these compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothienopyrimidines: Compounds with similar core structures but different substituents.

    Thienopyrimidines: Compounds lacking the benzene ring but with similar biological activities.

    Pyrimidinones: Compounds with a pyrimidine core but different heterocyclic attachments.

Uniqueness

What sets 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both amino and methyl groups, along with the benzothieno core, provides a unique scaffold for further modifications and applications.

Eigenschaften

CAS-Nummer

120354-20-3

Molekularformel

C12H15N3OS

Molekulargewicht

249.33 g/mol

IUPAC-Name

3-amino-2,6-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H15N3OS/c1-6-3-4-9-8(5-6)10-11(17-9)14-7(2)15(13)12(10)16/h6H,3-5,13H2,1-2H3

InChI-Schlüssel

XUQSYCHZJHLNTF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.